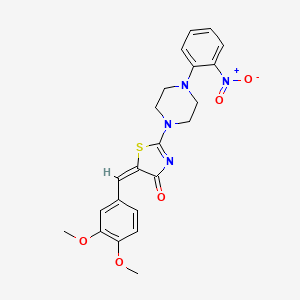
(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H22N4O5S and its molecular weight is 454.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological properties. Its structure can be represented as follows:
- Molecular Formula : C26H25N3O5
- Molecular Weight : 457.49 g/mol
- Melting Point : 203-205 °C
Antimicrobial Activity
Recent studies have highlighted the compound's antibacterial properties . It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The methodology typically involves agar diffusion methods where the compound is applied to agar plates inoculated with bacteria.
Table 1: Antibacterial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (Streptomycin) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 |
| Escherichia coli | 14 | 17 |
These results indicate that while the compound exhibits antibacterial activity, it may not be as potent as standard antibiotics like Streptomycin.
Anticancer Potential
The compound has also been evaluated for its anticancer activity . It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer).
Case Study: In Vitro Cytotoxicity Assay
In a study conducted to evaluate the cytotoxic effects of the compound on cancer cell lines, the following findings were reported:
- Cell Lines Tested : MDA-MB-231, HCT116
- IC50 Values :
- MDA-MB-231: 12.5 µM
- HCT116: 15.0 µM
These IC50 values suggest that the compound has moderate cytotoxic effects against these cancer cell lines, indicating its potential as a therapeutic agent.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Comparative Drug (Doxorubicin) |
|---|---|---|
| MDA-MB-231 | 12.5 | 10 |
| HCT116 | 15.0 | 8 |
The biological activity of this compound may be attributed to its ability to interact with various cellular targets:
- Protein Kinase Inhibition : Similar compounds have shown inhibition against key protein kinases involved in cancer progression.
- DNA Interaction : The compound may interfere with DNA synthesis in bacterial cells, thereby exhibiting antibacterial properties.
Propiedades
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-30-18-8-7-15(13-19(18)31-2)14-20-21(27)23-22(32-20)25-11-9-24(10-12-25)16-5-3-4-6-17(16)26(28)29/h3-8,13-14H,9-12H2,1-2H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFBLHYIJXVFSD-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














